molecular formula C10H13N4NaO8P B12332446 CID 156594954

CID 156594954

Cat. No.: B12332446
M. Wt: 371.20 g/mol
InChI Key: ISCJVIMJOCDWTG-YQWOUVSTSA-N
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Description

The compound with the identifier “CID 156594954” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Chemical Reactions Analysis

CID 156594954 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions may utilize reducing agents like lithium aluminum hydride or sodium borohydride. Substitution reactions can occur under acidic or basic conditions, leading to the formation of major products that retain the core structure of the compound.

Scientific Research Applications

CID 156594954 has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study specific biochemical pathways or as a potential therapeutic agent. In medicine, the compound could be investigated for its pharmacological properties and potential use in drug development. Additionally, in industry, this compound might be utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of CID 156594954 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes, receptors, or other biomolecules, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

CID 156594954 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their chemical reactivity, biological activity, or physical properties. By analyzing these similarities and differences, researchers can gain insights into the specific attributes that make this compound distinct. Some similar compounds include those with related chemical backbones or functional groups that exhibit comparable reactivity or biological effects.

Properties

Molecular Formula

C10H13N4NaO8P

Molecular Weight

371.20 g/mol

InChI

InChI=1S/C10H13N4O8P.Na/c15-1-4-6(16)7(22-23(18,19)20)10(21-4)14-3-13-5-8(14)11-2-12-9(5)17;/h2-7,10,15-16H,1H2,(H2,18,19,20);/t4-,5?,6-,7-,10-;/m1./s1

InChI Key

ISCJVIMJOCDWTG-YQWOUVSTSA-N

Isomeric SMILES

C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)O.[Na]

Canonical SMILES

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OP(=O)(O)O.[Na]

Origin of Product

United States

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